4-Chloro-8-methoxyquinazoline
Overview
Description
4-Chloro-8-methoxyquinazoline is a chemical compound with the molecular formula C9H7ClN2O . It has a molecular weight of 194.62 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-8-methoxyquinazoline consists of a quinazoline core, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . It also has a chlorine atom and a methoxy group attached to it .Physical And Chemical Properties Analysis
4-Chloro-8-methoxyquinazoline is a solid compound . It has a molecular weight of 194.62 . The compound should be stored under an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis Techniques : Multiple studies have focused on the synthesis of derivatives of 4-Chloro-8-methoxyquinazoline, highlighting various methods and yields. For instance, Wang et al. (2015) described the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline through a multi-step process with a total yield of 29.2% (Wang et al., 2015). Jiang Jia-mei (2010) also synthesized 4-Chloro-8-methoxyquinoline using a series of steps including condensation, cyclization, hydrolysis, decarboxylation, and chlorination, achieving an overall yield of 33.81% (Jiang Jia-mei, 2010).
Chemosensor Applications : A study by Prodi et al. (2001) characterized 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 as a selective chemosensor for cadmium over other tested metal ions, which could be useful in measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Anticancer Potential : Sirisoma et al. (2009) identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and an efficacious anticancer agent with high blood-brain barrier penetration (Sirisoma et al., 2009).
Antimicrobial Studies : Murugavel et al. (2017) synthesized 4-chloro-8-methoxyquinoline-2(1H)-one (4CMOQ) and found it to exhibit good to moderate antimicrobial activity against various bacterial and fungal strains (Murugavel et al., 2017).
Biological Activity Analysis : Various studies have synthesized derivatives of 4-Chloro-8-methoxyquinazoline and evaluated their biological activities. For example, Cai et al. (2019) synthesized a compound acting as an effective inhibitor on the proliferation of a lung cancer cell line (Cai et al., 2019).
Pharmaceutical Applications : Research by Patel et al. (2020) on 4-chloro-3,4-dihydroquinazolines hybrid isoniazid derivatives for anti-malarial, anti-microbial, and anti-tuberculosis activities indicates the potential pharmaceutical applications of these compounds (Patel et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-chloro-8-methoxyquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-8(7)11-5-12-9(6)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGSOYZPKXOBJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437475 | |
Record name | 4-CHLORO-8-METHOXYQUINAZOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-methoxyquinazoline | |
CAS RN |
154288-09-2 | |
Record name | 4-Chloro-8-methoxyquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154288-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-CHLORO-8-METHOXYQUINAZOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-8-methoxyquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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